

Application Note: Mass Spectrometry Fragmentation Analysis of Deltamethrin-d5

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Compound of Interest

Compound Name: Deltamethrin-d5

Cat. No.: B15553133

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Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of **Deltamethrin-d5**, a deuterated internal standard for the quantitative analysis of the synthetic pyrethroid insecticide Deltamethrin. Understanding the fragmentation of this stable isotope-labeled compound is critical for developing robust and reliable analytical methods using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the expected fragmentation pathways, provides detailed experimental protocols for mass spectrometric analysis, and presents the anticipated mass spectral data in a clear and concise format.

Introduction

Deltamethrin is a potent insecticide widely used in agriculture and public health. Accurate quantification of its residues in various matrices is essential for regulatory compliance and safety assessment. **Deltamethrin-d5**, with five deuterium atoms incorporated into the phenoxy ring of the molecule, serves as an ideal internal standard for mass spectrometry-based quantification methods.^{[1][2][3]} Its chemical and physical properties closely resemble those of the unlabeled analyte, while its distinct mass allows for precise and accurate measurement by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the characteristic fragmentation pattern of **Deltamethrin-d5**, providing a foundational methodology for its use in quantitative analytical workflows.

Chemical Structure

- Compound Name: **Deltamethrin-d5**
- Formal Name: (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1]
- Chemical Formula: $C_{22}H_{14}D_5Br_2NO_3$ [1][4][5]
- Molecular Weight: 510.23 g/mol [1][4][5][6][7]
- Deuterium Labeling: The five deuterium atoms are located on the phenoxy ring.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **Deltamethrin-d5** in mass spectrometry is primarily influenced by the ester linkage, which is susceptible to cleavage. The location of the deuterium atoms on the phenoxy ring results in a predictable mass shift for fragments containing this moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation

Under electron ionization (EI) conditions typical for GC-MS, **Deltamethrin-d5** is expected to undergo fragmentation leading to several characteristic ions. Based on the known fragmentation of unlabeled deltamethrin, the following key fragments are anticipated for **Deltamethrin-d5**:

- Cleavage of the ester bond: This is a primary fragmentation pathway.
 - The fragment containing the deuterated phenoxybenzyl cyanide portion is expected at m/z 200. This corresponds to the unlabeled fragment at m/z 195 with an addition of 5 Da due to the deuterium atoms.
 - Another significant fragment arises from the cleavage of the C-O bond of the ester, leading to the formation of the deuterated 3-phenoxy-d5-benzaldehyde cation, expected at m/z 204.

- Fragments from the cyclopropane ring:
 - A major fragment ion corresponding to the dibromovinyl cyclopropane acylium ion is expected at m/z 253. This fragment does not contain the deuterated ring and thus its mass remains unchanged from unlabeled deltamethrin.[8]
 - Loss of a bromine atom from the m/z 253 fragment can result in an ion at m/z 173.
- Other significant fragments:
 - The ion at m/z 181 is a characteristic fragment for the cyclopropane portion of the molecule and is also observed in the fragmentation of unlabeled deltamethrin.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation

In positive electrospray ionization (ESI+), **Deltamethrin-d5** readily forms an ammonium adduct $[M+NH_4]^+$ at m/z 528. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic product ions.

- Precursor Ion: $[M+NH_4]^+ = m/z$ 528
- Product Ions:
 - The most abundant product ion is expected from the neutral loss of the deuterated 3-phenoxy-d5-benzonitrile and ammonia, resulting in the dibromovinyl cyclopropane carboxylic acid fragment at m/z 281. This is a commonly used transition for the quantification of deltamethrin.
 - A confirmatory transition can be the observation of the product ion at m/z 283, corresponding to the isotopic pattern of the dibrominated fragment.

Quantitative Data Summary

The following tables summarize the expected m/z values for the key ions of **Deltamethrin-d5** in both GC-MS and LC-MS/MS analysis.

Table 1: Predicted Key Fragment Ions of **Deltamethrin-d5** in GC-MS

m/z	Proposed Fragment Structure
253	$[\text{C}_8\text{H}_7\text{Br}_2\text{O}]^+$
204	$[\text{C}_{13}\text{H}_4\text{D}_5\text{O}_2]^+$
200	$[\text{C}_{13}\text{H}_4\text{D}_5\text{N}]^+$
181	$[\text{C}_8\text{H}_7\text{BrO}]^+$
173	$[\text{C}_8\text{H}_7\text{BrO}]^+$

Table 2: Predicted Precursor and Product Ions of **Deltamethrin-d5** in LC-MS/MS (ESI+)

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Transition
528	281	$[\text{M}+\text{NH}_4]^+ \rightarrow [\text{C}_9\text{H}_9\text{Br}_2\text{O}_2]^+$
528	283	$[\text{M}+\text{NH}_4]^+ \rightarrow [\text{C}_9\text{H}_9\text{Br}_2\text{O}_2]^+$ (isotope)

Experimental Protocols

Sample Preparation

A stock solution of **Deltamethrin-d5** should be prepared in a high-purity solvent such as acetonitrile or methanol. Working standards are then prepared by serial dilution of the stock solution to the desired concentration range for calibration curves. For analysis of samples, an appropriate volume of the **Deltamethrin-d5** internal standard solution is added to the sample prior to extraction and cleanup.

GC-MS Analysis Protocol

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or similar
- Injector Temperature: 280 °C

- Injection Mode: Splitless
- Oven Program:
 - Initial temperature: 100 °C, hold for 1 min
 - Ramp: 20 °C/min to 280 °C, hold for 5 min
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

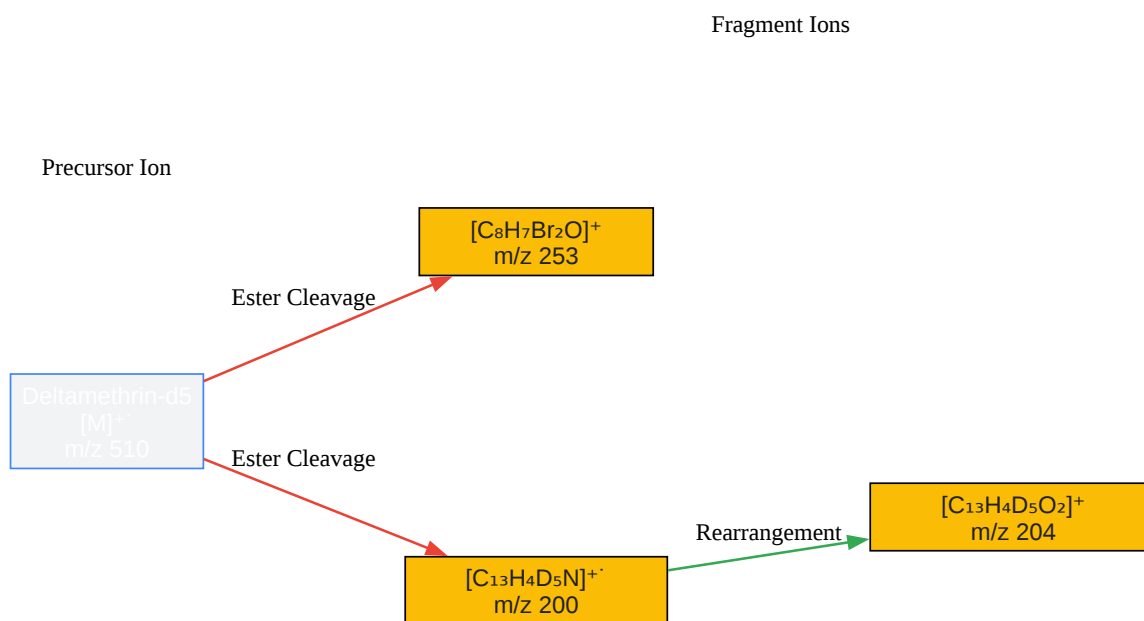
LC-MS/MS Analysis Protocol

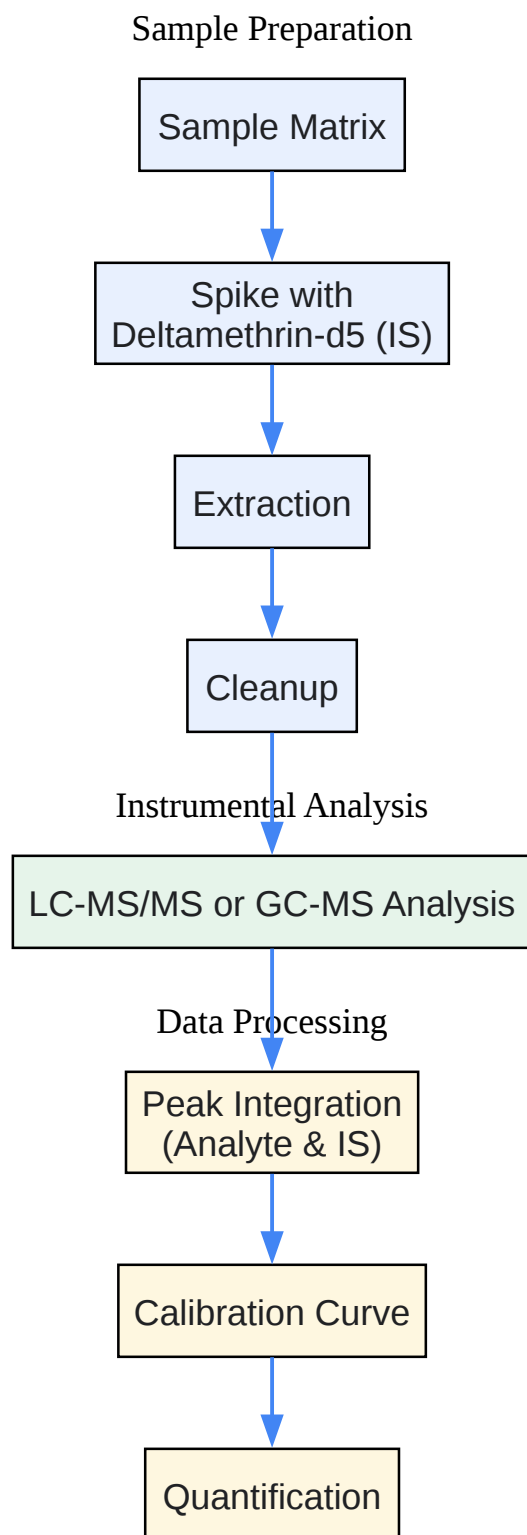
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar
- Mobile Phase A: 5 mM Ammonium Acetate in Water
- Mobile Phase B: Methanol
- Gradient: Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Ionization Mode: Electrospray Ionization (ESI), Positive

- Gas Temperature: 300 °C
- Gas Flow: 5 L/min
- Nebulizer: 45 psi
- Sheath Gas Temperature: 350 °C
- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of the **Deltamethrin-d5** molecular ion.





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